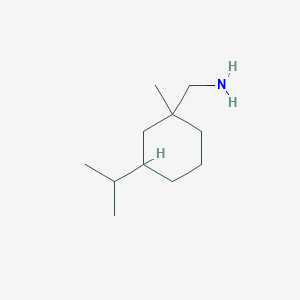

(3-Isopropyl-1-methylcyclohexyl)methanamine

Description

(3-Isopropyl-1-methylcyclohexyl)methanamine is a cyclohexane-based methanamine derivative featuring a methyl group at position 1 and an isopropyl group at position 3 on the cyclohexane ring. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler methanamine derivatives.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

(1-methyl-3-propan-2-ylcyclohexyl)methanamine |

InChI |

InChI=1S/C11H23N/c1-9(2)10-5-4-6-11(3,7-10)8-12/h9-10H,4-8,12H2,1-3H3 |

InChI Key |

ZAFHFKYQBYASNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC(C1)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-methylcyclohexyl)methanamine typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which is functionalized with an isopropyl group and a methyl group.

Amination Reaction: The functionalized cyclohexane undergoes an amination reaction where an amine group is introduced. This can be achieved using reagents such as ammonia or primary amines under specific conditions.

Purification: The final product is purified using techniques such as distillation or recrystallization to obtain (3-Isopropyl-1-methylcyclohexyl)methanamine in high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Isopropyl-1-methylcyclohexyl)methanamine may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines with lower oxidation states.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3-Isopropyl-1-methylcyclohexyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (3-Isopropyl-1-methylcyclohexyl)methanamine | C₁₁H₂₁N | Cyclohexane + methyl, isopropyl, -NH₂ | 167.29 | Not explicitly listed |

| [3-(Aminomethyl)cyclohexyl]methanamine | C₈H₁₆N₂ | Cyclohexane + dual -CH₂NH₂ groups | 140.23 | 2579-20-6 |

| 1-(3-Methylcyclohexyl)methanamine | C₈H₁₅N | Cyclohexane + methyl, -CH₂NH₂ | 125.21 | 1247891-07-1 |

| rac-1-[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanamine | C₈H₁₁NO | Cyclopropane + furan, -CH₂NH₂ | 137.18 | 222764-* |

Key Observations :

- Functional Groups: Unlike the ketone-bearing analog 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr, CAS 2666932-55-2), the target compound lacks a carbonyl group, which alters its hydrogen-bonding capacity and solubility profile .

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | Water Solubility | Vapor Pressure (mm Hg) | Flash Point (°C) |

|---|---|---|---|

| (3-Isopropyl-1-methylcyclohexyl)methanamine | Likely low (est.) | Not available | Not available |

| Methanamine (Methylamine) | Highly soluble | 2,622 at 25°C | -10 |

| 1-(3-Methylcyclohexyl)methanamine | Moderate (est.) | Not available | Not available |

| MXiPr (Ketone analog) | Low (hydrophobic ketone) | Not available | Not available |

Key Observations :

- Solubility : The target compound’s cyclohexane backbone and bulky substituents likely reduce water solubility compared to methanamine (methylamine), which is highly polar and miscible in water .

- Thermal Stability : Cyclohexane-based amines generally exhibit higher thermal stability than cyclopropane derivatives (e.g., rac-1-[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanamine), which may decompose under moderate heating due to ring strain .

Biological Activity

(3-Isopropyl-1-methylcyclohexyl)methanamine, a compound with potential applications in various fields, has garnered attention for its biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data from diverse research studies.

Chemical Structure and Properties

The compound's structure consists of a cyclohexane ring substituted with isopropyl and methyl groups, contributing to its unique biological activity. Understanding the chemical properties is essential for elucidating its interactions at the molecular level.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of (3-Isopropyl-1-methylcyclohexyl)methanamine.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit cell wall synthesis.

- Efficacy : Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) of 16-32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Pseudomonas aeruginosa | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant potential of (3-Isopropyl-1-methylcyclohexyl)methanamine was evaluated using various in vitro assays.

- Assays Conducted : DPPH radical scavenging assay and ABTS assay were employed to assess free radical scavenging activity.

- Results : The compound demonstrated moderate antioxidant activity, effectively reducing oxidative stress in cellular models .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 150 |

| ABTS Scavenging | 120 |

Cytotoxicity Studies

Cytotoxic effects were assessed using human cell lines to determine the safety profile of (3-Isopropyl-1-methylcyclohexyl)methanamine.

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Findings : The compound exhibited cytotoxicity with an IC50 value of approximately 200 μg/mL in HeLa cells, indicating potential as an anticancer agent while also highlighting the need for further investigation into its safety .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 200 |

| MCF-7 | 250 |

Case Studies

Several case studies have highlighted the biological relevance of (3-Isopropyl-1-methylcyclohexyl)methanamine:

- Study on Antimicrobial Resistance : A study focused on its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, showing promise in overcoming resistance mechanisms.

- Antioxidant Potential in Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.